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Abstract
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridinone core, a structure of interest in medicinal c

physicochemical properties is fundamental for its potential application in drug discovery and development, influencing everything from synthesis and p

provides a detailed overview of the known and predicted physicochemical characteristics of this molecule. While specific experimental data for this co

document synthesizes information from authoritative chemical databases and extrapolates key properties based on its structural analogues and the e

Furthermore, it outlines robust, field-proven experimental protocols for the precise determination of its most critical parameters, including acidity (pKa)

researchers to generate the validated data required for advanced studies.

Chemical Identity and Structure
The foundational step in characterizing any compound is to establish its unambiguous identity. 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic ac
pyridinone class of heterocycles. The core identifiers for this specific molecule are summarized below.

Identifier Value Source

Chemical Name 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid [1][2]

CAS Number 15506-18-0 [2]

Molecular Formula C₇H₇NO₃ [1][3]

Molecular Weight 153.14 g/mol [1][3]

Canonical SMILES CN1C=CC=C(C(O)=O)C1=O [1]

InChI Key DFAQSHLYVFQOJM-UHFFFAOYSA-N [1]

Physical Form Solid [1]

The structure consists of a dihydropyridine ring with a methyl group on the nitrogen (position 1), a carbonyl group (ketone) at position 2, and a carbox

functional groups dictates its chemical behavior and physical properties.

Core Physicochemical Properties
The physicochemical profile of a molecule is critical for predicting its behavior in both chemical and biological systems.

Melting and Boiling Point
Melting Point: While no experimental melting point for CAS 15506-18-0 was found in the reviewed literature, its isomeric analogue, 1-methyl-6-oxo-1,

melting point of 240-245°C[4]. Carboxylic acids, particularly aromatic and heterocyclic ones, exhibit high melting points due to their ability to form stab

strong intermolecular interaction requires significant thermal energy to disrupt the crystal lattice, resulting in a high melting point. It is therefore predict

carboxylic acid is a high-melting-point solid.
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Boiling Point: Carboxylic acids have significantly higher boiling points than other organic compounds of similar molecular weight because the hydroge

phase[7]. For the 6-oxo isomer, a boiling point of 329.6°C at 760 mmHg has been noted, though this may be a calculated value[4]. Due to its high me

experimental determination of the boiling point at atmospheric pressure is likely impractical.

Solubility
Aqueous Solubility: Specific solubility data for this compound is not readily available. However, its structure provides clues to its expected behavior. T

ionize and act as a hydrogen bond donor and acceptor, suggests some degree of aqueous solubility[5][7]. Conversely, the relatively nonpolar pyridino

The solubility will be highly dependent on pH.

At low pH (pH < pKa): The carboxylic acid will be protonated and neutral, leading to lower aqueous solubility.

At high pH (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate form, which is ionic and will exhibit significantly higher aqueous s

Organic Solvent Solubility: Carboxylic acids are generally soluble in a range of organic solvents, such as ethanol, dimethyl sulfoxide (DMSO), and die

Acidity (pKa)
The pKa is arguably the most critical physicochemical parameter for any ionizable drug candidate, as it governs solubility, absorption, distribution, and

Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been published.

However, we can make an educated prediction. The pKa of typical carboxylic acids is in the range of 4 to 5[8][9][10]. The electron-withdrawing nature

conjugate base (carboxylate), thereby increasing the acidity of the carboxylic acid group and potentially lowering its pKa relative to a simple aliphatic c

experimentally.

The relationship between pH, pKa, and the ionization state of the molecule is fundamental.

Low pH (pH < pKa) High pH (pH > pKa)

R-COOH
(Neutral, Less Soluble)

R-COO⁻

(Anionic, More Soluble)

Deprotonation
(Base added)

Protonation
(Acid added)

At pH = pKa
[R-COOH] = [R-COO⁻]

Click to download full resolution via product page

Caption: Relationship between pH, pKa, and ionization state.

Predicted Spectroscopic Profile
For unambiguous identification and characterization, spectroscopic analysis is essential. Based on the molecular structure, the following spectral feat

¹H NMR (Proton NMR):

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

Aromatic Protons (Pyridinone Ring): Three distinct signals in the aromatic region (approx. 6.5-8.5 ppm), showing characteristic coupling patterns

positions.

N-Methyl Protons (-CH₃): A sharp singlet, typically around 3.5-4.0 ppm.

¹³C NMR (Carbon NMR):

Carboxylic Carbonyl (-COOH): A signal in the range of 165-185 ppm.
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Pyridinone Carbonyl (-C=O): A signal typically in the range of 160-170 ppm.

Aromatic Carbons: Multiple signals in the aromatic region (approx. 100-150 ppm).

N-Methyl Carbon (-CH₃): A signal in the aliphatic region (approx. 30-40 ppm).

FT-IR (Infrared Spectroscopy):

O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500 to 3300 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

C=O Stretch (Pyridinone Amide/Ketone): Another strong absorption band, typically around 1650-1680 cm⁻¹.

C=C/C=N Stretches (Aromatic Ring): Multiple absorptions in the 1450-1600 cm⁻¹ region.

Experimental Protocols for Characterization
To address the absence of published data, the following gold-standard protocols are provided. These methods are designed to be self-validating throu

checks.

Protocol: Potentiometric pKa Determination
Principle: This method involves titrating a solution of the compound with a strong base (e.g., NaOH) while monitoring the pH with a calibrated electr

ionized, corresponding to the midpoint of the titration curve.

Methodology:

Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a co-solvent sys

inert electrolyte like KCl to maintain constant ionic strength.

System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) immediately

Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C). Titrate with a standardized solution of 0.1 M NaOH in sm

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

Analysis: Plot pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. Alternatively, a first-deriva

the equivalence point.

Causality and Trustworthiness: Potentiometric titration is a direct measure of proton activity. The use of a calibrated pH meter and a standardized ti

solvent only) validates that acid/base impurities in the system are negligible.

Protocol: Equilibrium Shake-Flask Solubility Determination
Principle: This is the gold-standard method for determining thermodynamic equilibrium solubility. An excess of the solid compound is agitated in a s

concentration of the dissolved compound in the supernatant is then measured.
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Caption: Experimental workflow for shake-flask solubility.

Methodology:

Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at equilibrium) to vials containing aqueo

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a suffi

is reached.

Phase Separation: Remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, and immediately f

PVDF) to remove all solid particles.

Analysis: Accurately dilute the filtrate and quantify the concentration of the dissolved compound using a validated analytical method, typically HP

concentrations of the compound.

Validation: Confirm the presence of solid material in the vial after the experiment to ensure that the initial amount was indeed in excess. The pH o

Causality and Trustworthiness: This method measures the true thermodynamic solubility because the system is allowed to reach a state of equilibri

process is complete. Analysis by a specific and validated method like HPLC ensures that only the parent compound is quantified, avoiding interfere

Conclusion
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1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic carboxylic acid with properties that are highly relevant to the field of drug di

high-melting-point solid with pH-dependent aqueous solubility and a pKa characteristic of an electron-deficient carboxylic acid. While specific experim

framework for its characterization by outlining authoritative protocols for determining its key physicochemical parameters. The generation of such high

or any, compound through the drug development pipeline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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